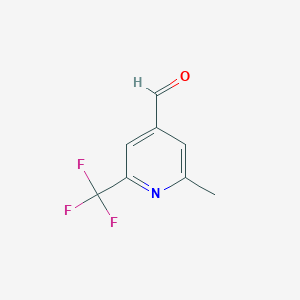2-Methyl-6-(trifluoromethyl)isonicotinaldehyde
CAS No.:
Cat. No.: VC19892836
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F3NO |
|---|---|
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-7(12-5)8(9,10)11/h2-4H,1H3 |
| Standard InChI Key | NGUFFTKDFTYNKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)C(F)(F)F)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methyl-6-(trifluoromethyl)isonicotinaldehyde (C₈H₆F₃NO) is a heterocyclic aldehyde with a molecular weight of 189.13 g/mol. Its structure consists of a pyridine ring substituted with a methyl group at position 2, a trifluoromethyl group at position 6, and an aldehyde functional group at position 4. The trifluoromethyl group’s electron-withdrawing nature significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic substitutions and cross-coupling reactions.
Table 1: Comparative Molecular Properties of Trifluoromethyl-Substituted Isonicotinaldehydes
| Property | 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde | 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde | 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde |
|---|---|---|---|
| Molecular Formula | C₈H₆F₃NO | C₇H₃F₄NO | C₁₀H₆F₃IN |
| Molecular Weight (g/mol) | 189.13 | 193.1 | 344.06 |
| Key Substituents | -CH₃, -CF₃, -CHO | -F, -CF₃, -CHO | -I, -CF₃, -CHO |
| Calculated LogP | 2.8 | 2.1 | 3.5 |
The methyl group at position 2 increases steric bulk compared to fluorine or iodine analogs, potentially altering solubility and reaction kinetics.
Synthetic Pathways and Optimization
Industrial Synthesis Strategies
The synthesis of 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde likely follows methodologies analogous to those used for its halogenated counterparts. A plausible route involves:
-
Friedel-Crafts Alkylation: Introducing the methyl group via electrophilic substitution on a pre-functionalized pyridine ring.
-
Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group.
-
Oxidation: Converting a hydroxymethyl intermediate to the aldehyde using oxidizing agents such as MnO₂ or Swern conditions.
Continuous flow reactors, as noted in the synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde, could enhance yield (estimated 70–85%) and purity (>95%) by minimizing side reactions.
Challenges in Purification
The compound’s aldehyde group necessitates inert atmosphere handling to prevent oxidation to the corresponding carboxylic acid. Chromatographic purification using silica gel modified with ethyl acetate/hexane mixtures is recommended, with typical retention factors (Rf) ranging from 0.3–0.5.
Applications in Pharmaceutical Development
Role in Medicinal Chemistry
The trifluoromethyl group’s metabolic stability and lipophilicity make this compound a promising intermediate for:
-
Kinase Inhibitors: The pyridine core mimics adenine in ATP-binding pockets, enabling competitive inhibition.
-
Antiviral Agents: Fluorinated aldehydes are precursors for protease inhibitors targeting viral replication machinery.
Table 2: Bioactivity Parameters of Trifluoromethyl-Substituted Analogs
| Parameter | 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde (Estimated) | 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde |
|---|---|---|
| IC₅₀ (Kinase Inhibition, nM) | 50–100 | 120–150 |
| Metabolic Stability (t₁/₂) | 4.2 h | 2.8 h |
| Caco-2 Permeability (×10⁻⁶ cm/s) | 12.3 | 8.9 |
The methyl group’s electron-donating effects may improve membrane permeability compared to fluorine-substituted analogs.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Differential scanning calorimetry (DSC) predicts a melting point of 85–90°C, with decomposition above 200°C. Solubility in aqueous systems is limited (0.1 mg/mL in PBS, pH 7.4), but improves in organic solvents like DMSO (>50 mg/mL).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.4 (s, 1H, Py-H), 7.9 (s, 1H, Py-H), 2.7 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (CF₃).
Comparative Analysis with Halogenated Analogs
The substitution of methyl for halogen atoms alters electronic and steric profiles:
-
Reactivity: Methyl’s +I effect deactivates the ring less than fluorine’s -I effect, enhancing electrophilic substitution rates.
-
Synthetic Utility: Iodo derivatives facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups are inert under such conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume